molecular formula C19H20N2O3 B3007740 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921774-11-0

2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B3007740
CAS RN: 921774-11-0
M. Wt: 324.38
InChI Key: NYPXFFQCXSJGHS-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic molecule that may be of interest in various fields of medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions under mild conditions. For instance, the synthesis of functionalised N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides is achieved through a two-step approach, starting from N-(2-propenyl)-β-lactams and involving rhodium-catalysed hydroformylation followed by Staudinger reaction conditions after initial imination . Similarly, novel acetamide derivatives with hypoglycemic activity were synthesized in three steps, indicating that the synthesis of complex acetamide compounds can be accomplished with a reasonable number of steps and good yields . These methods could potentially be adapted for the synthesis of 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, involves the formation of a quinolone core, which is an important structural motif for various therapeutic agents . The presence of specific functional groups and the overall three-dimensional structure of such compounds are essential for their interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions that are essential for their biological activity or further chemical modifications. The synthesis of 2-chloro N-aryl substituted acetamide derivatives involves linear synthesis and characterization techniques such as LCMS, IR, and NMR spectroscopies . These techniques are also relevant for analyzing the chemical reactions and modifications that 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compounds discussed in the provided papers were characterized using various spectroscopic methods, which are essential for determining these properties . The cytotoxicity and biological activity, as seen in the hypoglycemic activity and anticancer properties of the synthesized compounds, are also critical aspects of their chemical properties .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-16-7-4-13(5-8-16)10-18(22)20-15-6-9-17-14(11-15)12-19(23)21(17)2/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXFFQCXSJGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

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